N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide
CAS No.: 1021220-03-0
Cat. No.: VC11935630
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021220-03-0 |
|---|---|
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 3-chloro-N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C20H20ClN3O3/c21-16-3-1-2-15(12-16)19(26)23-11-10-22-18(25)13-6-8-17(9-7-13)24-20(27)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,22,25)(H,23,26)(H,24,27) |
| Standard InChI Key | VAIIKDHIDDRADF-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)Cl |
Introduction
N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide is a complex organic compound with a molecular formula of C20H20ClN3O3. It is a derivative of benzamide, incorporating a cyclopropane ring and a formamido group linked to a 3-chlorophenyl moiety. This compound is of interest in chemical and pharmaceutical research due to its unique structure, which may confer specific biological activities.
Synthesis and Characterization
The synthesis of N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide typically involves multi-step reactions starting from simpler precursors. Common techniques include:
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Condensation Reactions: To form the amide bonds.
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Alkylation Reactions: To introduce the cyclopropane and chlorophenyl groups.
Characterization methods would likely include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure through proton and carbon signals.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups.
Biological Activities and Potential Applications
While specific biological activities of N-{2-[(3-chlorophenyl)formamido]ethyl}-4-cyclopropaneamidobenzamide are not detailed in the available literature, compounds with similar structures often exhibit:
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Antimicrobial Properties: Due to the presence of chlorophenyl and amide groups.
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Anticancer Potential: Given the benzamide core, which is explored in various anticancer agents.
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Inflammatory Response Modulation: Possible due to the cyclopropane ring's reactivity.
Further research would be necessary to determine the exact biological profile of this compound.
Note:
Due to the limited availability of specific research findings on this compound, the information provided is based on general principles of organic chemistry and potential applications of similar compounds. Further research is needed to fully understand its properties and biological activities.
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